molecular formula C12H18ClNO B13275217 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol

2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol

Cat. No.: B13275217
M. Wt: 227.73 g/mol
InChI Key: TVXHDGQXCXCVCN-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol is a chemical compound with the molecular formula C9H12ClNO. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a chlorophenyl group attached to a propyl chain, which is further connected to an amino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with propylamine, followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinated compounds and the need for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-chlorophenyl)propan-1-ol: Shares a similar structure but lacks the propyl chain.

    4-Chlorophenylpropanolamine: Similar in structure but with different functional groups.

Uniqueness

2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18ClNO/c1-3-12(14-9(2)8-15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

TVXHDGQXCXCVCN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(C)CO

Origin of Product

United States

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